molecular formula C12H15ClO2 B8547288 3-Chloro-1-(4-methoxy-2,3-dimethylphenyl)propan-1-one

3-Chloro-1-(4-methoxy-2,3-dimethylphenyl)propan-1-one

Cat. No.: B8547288
M. Wt: 226.70 g/mol
InChI Key: SCRMFGDHBSXANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-methoxy-2,3-dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-1-(4-methoxy-2,3-dimethylphenyl)propan-1-one

InChI

InChI=1S/C12H15ClO2/c1-8-9(2)12(15-3)5-4-10(8)11(14)6-7-13/h4-5H,6-7H2,1-3H3

InChI Key

SCRMFGDHBSXANP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloropropionyl chloride (12.70 g, 100 mmol) is slowly added to a suspension of AlCl3 (16.0 g, 120 mmol) in CH2Cl2 (200 mL) at 0° C. under N2. Next, 2,3-dimethylanisole (13.62 g, 100 mmol) is slowly added at 0° C. The resulting yellow solution is stirred at 0° C. for 30 min, and then quenched by the addition of ice-cold 1.0 N HCl (200 mL) (the first several mL are added very slowly). The resulting mixture is stirred at room temperature for 20 min and then extracted with CH2Cl2. The extract is washed again with water (100 mL) and brine (100 mL), dried over Na2SO4, and concentrated in vacuo to a yield white solid. 1H NMR (CDCl3, 400 MHz): 7.50 (d, J=8.6 Hz, 1H), 6.74 (d, J=8.6 Hz, 1H), 3.90 (t, J=6.8 Hz, 2H), 3.87 (s, 3H), 3.34 (t, J=6.8 Hz, 2H), 2.41 (s, 3H), 2.18 (s, 3H).
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.62 g
Type
reactant
Reaction Step Two

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